![molecular formula C20H16FN5O2 B2772388 N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-25-6](/img/structure/B2772388.png)

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

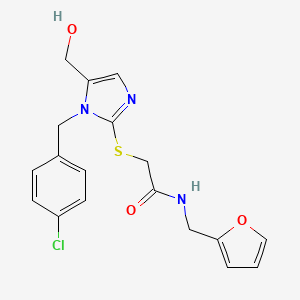

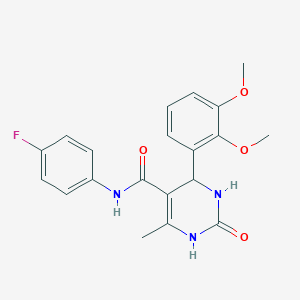

“N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that belongs to a novel series of pyrazolo [3,4-d]pyrimidine-based compounds . These compounds have been designed and synthesized as FLT3 inhibitors .

Synthesis Analysis

The synthesis of these compounds involves linking a piperazine ring to different aromatic moieties through various linkages . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of this compound, like others in its series, is based on a pyrazolo[3,4-d]pyrimidine core . This core is linked to a piperazine ring and bears different aromatic moieties .科学的研究の応用

Neuroinflammation Imaging

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and its derivatives have been extensively studied for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The derivatives of this compound have shown subnanomolar affinity for TSPO, comparable to established compounds. They have been used in in vivo positron emission tomography (PET) imaging to investigate brain uptake and local accumulation in rodent models of neuroinflammation, confirming their potential as PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Anticancer Activity

Studies have also been conducted on derivatives of this compound for their anticancer activity. One study synthesized novel fluoro-substituted benzo[b]pyran derivatives, which were tested against human cancer cell lines (lung, breast, and CNS cancer), showing anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Another research synthesized various derivatives with aryloxy groups attached to the pyrimidine ring, testing their anticancer activity on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Anti-inflammatory Activity

Compounds derived from this compound have also been investigated for their anti-inflammatory activity. A study synthesized several derivatives and tested them for anti-inflammatory activity, with some showing significant activity (Sunder et al., 2013).

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Mode of Action

The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition occurs as the compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus blocking the phosphorylation process essential for signal transduction .

Biochemical Pathways

By inhibiting EGFR-TK, the compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Therefore, their inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells .

Result of Action

The inhibition of EGFR-TK by this compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth and size. Additionally, the compound has shown potential anti-proliferative activity against a panel of 60 cancer cell lines .

将来の方向性

The future directions for the research and development of “N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” and similar compounds could include further studies on their potential as anti-cancer agents . Additionally, more detailed studies on their synthesis, chemical properties, and safety could be beneficial.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c21-15-8-6-14(7-9-15)10-22-18(27)12-25-13-23-19-17(20(25)28)11-24-26(19)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZACXDNYVXNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)

![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)

![1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride](/img/structure/B2772324.png)